4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile
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Overview
Description
4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate nitrile and aldehyde precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl compounds: These include compounds like 4-chlorobenzenethiol and 4-chlorophenylacetylene
Methoxyphenyl compounds: These include compounds like 4-methoxybenzaldehyde and 4-methoxyaniline.
Uniqueness
What sets 4-(4-chlorophenyl)-2-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-6-methylpyridine-3,5-dicarbonitrile apart is its combination of functional groups and the resulting properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(E)-2-(4-methoxyanilino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c1-15-20(13-25)23(16-3-5-17(24)6-4-16)21(14-26)22(28-15)11-12-27-18-7-9-19(29-2)10-8-18/h3-12,27H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWIQUJCUFXCR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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